molecular formula C42H46ClF2N9O7S B13916693 N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide

Cat. No.: B13916693
M. Wt: 894.4 g/mol
InChI Key: ZZAMCOWPQNSLBF-CPIPLPSASA-N
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Description

The compound N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide is a structurally complex molecule featuring a pyridine-carboxamide core with multiple functional groups, including a chloro(difluoro)methoxy phenyl moiety, a pyrrolidine-carbamoyl subunit, and a 1H-pyrazole substituent. Notably, it exhibits bifunctional activity, simultaneously inhibiting receptor α and the ubiquitin-proteasome pathway, as observed in structurally related compounds . Its design incorporates a 4-methyl-1,3-thiazol-5-yl group, which is frequently associated with enhanced binding affinity in kinase inhibitors and proteasome regulators.

Properties

Molecular Formula

C42H46ClF2N9O7S

Molecular Weight

894.4 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C42H46ClF2N9O7S/c1-24-35(62-23-49-24)26-7-5-25(6-8-26)19-48-39(58)33-18-29(55)21-54(33)40(59)36(41(2,3)4)52-34(56)22-60-16-15-46-37-31(32-13-14-50-53-32)17-27(20-47-37)38(57)51-28-9-11-30(12-10-28)61-42(43,44)45/h5-14,17,20,23,29,33,36,55H,15-16,18-19,21-22H2,1-4H3,(H,46,47)(H,48,58)(H,50,53)(H,51,57)(H,52,56)/t29-,33+,36-/m1/s1

InChI Key

ZZAMCOWPQNSLBF-CPIPLPSASA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCNC4=C(C=C(C=N4)C(=O)NC5=CC=C(C=C5)OC(F)(F)Cl)C6=CC=NN6)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCNC4=C(C=C(C=N4)C(=O)NC5=CC=C(C=C5)OC(F)(F)Cl)C6=CC=NN6)O

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as nucleophilic substitution, amide bond formation, and cyclization. Industrial production methods may involve optimizing these reactions to achieve higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethylamino]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation. Understanding the precise mechanism requires detailed studies using techniques like molecular docking and biochemical assays.

Comparison with Similar Compounds

Structural Similarity and Key Substituents

The target compound shares structural motifs with several classes of bioactive molecules:

Table 1: Structural and Functional Comparison
Compound Name/Class Core Structure Key Substituents Biological Targets/Activity
Target Compound Pyridine-carboxamide Chloro(difluoro)methoxy, 4-methyl-1,3-thiazol-5-yl, 1H-pyrazole Receptor α, Ubiquitin-Proteasome (dual inhibitor)
Pyrrolo-thiazolo-pyrimidine derivatives (Compound 13, ) Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine Chlorophenyl, methoxyphenyl, triazole-thiol Unspecified (synthetic intermediates)
Carbazole-pyrazole hybrids (Compound 5d, ) Carbazole-pyrazole Chlorophenyl, nitro Antimycobacterial (inferred from nitro group activity)
HDAC inhibitor (Aglaithioduline, ) Hydroxamate Aliphatic chain, thioamide HDAC8 inhibition (~70% similarity to SAHA)
Pyrazole-carboxamide agrochemicals () Pyrazole-carboxamide Trifluoromethyl, chloro-pyridyl Agrochemical applications (insecticidal)

Key Observations :

  • The 4-methyl-1,3-thiazol-5-yl group in the target compound is critical for proteasome interaction, analogous to thiazole-containing kinase inhibitors .
  • Nitro groups in carbazole-pyrazole hybrids (e.g., Compound 5d) enhance antimycobacterial activity, but their absence in the target compound suggests divergent therapeutic targets .

Pharmacological and Computational Similarity Assessments

Computational Methods :
  • Tanimoto Coefficient : Used to quantify structural similarity. For example, aglaithioduline shares ~70% similarity with SAHA (HDAC inhibitor) via fingerprint-based analysis . Applied to the target compound, this method could identify overlaps with proteasome inhibitors or kinase-targeting agents.
  • MACCS Fingerprints : Structural motifs like the pyridine-carboxamide core may align with agrochemical pyrazole-carboxamides (), albeit with divergent applications .
Gene Expression Profiling :

The cMAP database () identifies compounds with gene expression profiles inversely correlated to disease states. For the target compound, this approach could validate its dual mechanism by comparing its profile to known proteasome inhibitors (e.g., bortezomib) .

Activity Cliffs and Exceptions

While structural similarity often predicts analogous activity, activity cliffs () highlight cases where minor structural changes cause drastic functional shifts. For instance:

  • Nitroimidazole vs. Nitrofuryl Derivatives : Nitroimidazoles lack antimycobacterial activity despite structural resemblance to active nitrofuryl compounds () .
  • Thiazole vs. Pyrimidine Cores : The target compound’s thiazole moiety may confer proteasome affinity absent in pyrimidine-based analogues .

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